molecular formula C14H18Cl2FN3O2 B3374938 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride CAS No. 1049745-40-5

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride

Cat. No. B3374938
CAS RN: 1049745-40-5
M. Wt: 350.2 g/mol
InChI Key: CVRJQHVANYIYRX-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride” has a CAS Number of 1049745-40-5 . It has a molecular weight of 350.22 and its IUPAC name is 2-[4-(chloroacetyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide hydrochloride . The compound is typically stored as a powder .


Synthesis Analysis

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H17ClFN3O2.ClH/c15-9-14(21)19-7-5-18(6-8-19)10-13(20)17-12-3-1-11(16)2-4-12;/h1-4H,5-10H2,(H,17,20);1H .


Chemical Reactions Analysis

The compound was evaluated for its in vitro antimicrobial and anticancer activities . The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity comparable to the standards drugs (ciprofloxacin and fluconazole) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.22 . It is typically stored as a powder .

Mechanism of Action

The anticancer activity results indicated that compound 5 has good anticancer activity among the synthesized compounds but lower active than the standard drugs (5-fluorouracil and tomudex) . Molecular docking study demonstrated that compounds 5 and 7 displayed a good docking score with better anticancer potency within the binding pocket .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

The compounds may be used as a lead for rational drug designing for the anticancer molecules . The ever-increasing microbial antibiotic resistance leads to ongoing testing of new biologically efficient compounds of either natural or synthetic origin for infectious diseases .

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3O2.ClH/c15-9-14(21)19-7-5-18(6-8-19)10-13(20)17-12-3-1-11(16)2-4-12;/h1-4H,5-10H2,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRJQHVANYIYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049745-40-5
Record name 1-Piperazineacetamide, 4-(2-chloroacetyl)-N-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049745-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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